molecular formula C16H19Cl2NO3S B2802868 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine CAS No. 1251579-30-2

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine

Cat. No.: B2802868
CAS No.: 1251579-30-2
M. Wt: 376.29
InChI Key: GBWOURNCCBVECQ-UHFFFAOYSA-N
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Description

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is a useful research compound. Its molecular formula is C16H19Cl2NO3S and its molecular weight is 376.29. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound has been explored in the context of chemical inhibition of cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. Inhibitors of these enzymes are important tools for assessing drug-drug interactions and understanding metabolic pathways. This research area is vital for predicting potential interactions in multi-drug regimens, enhancing the safety and efficacy of therapeutic interventions (Khojasteh et al., 2011).

Ligands for D2-like Receptors

The compound's structure has been investigated for its potential in creating ligands for D2-like receptors, which are targets for antipsychotic agents. The research into arylcycloalkylamines, including phenyl piperidines and piperazines, underscores the significance of structural modifications to improve the potency and selectivity of binding affinity at these receptors. This is indicative of the compound's potential application in the development of new treatments for psychiatric disorders (Sikazwe et al., 2009).

Synthesis and Pharmacology of Opiate Derivatives

In the realm of opiate pharmacology, derivatives of piperidine, like ohmefentanyl, have been extensively studied for their unique biological activities. These studies provide insights into the structural factors that influence opiate receptor interactions and the potential for developing novel analgesics with improved efficacy and reduced side effects. Research in this area contributes to our understanding of the molecular basis of pain and how to better manage it pharmacologically (Brine et al., 1997).

Properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-3-(prop-2-ynoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO3S/c1-3-7-22-11-13-5-4-6-19(10-13)23(20,21)16-8-12(2)14(17)9-15(16)18/h1,8-9,13H,4-7,10-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWOURNCCBVECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCC(C2)COCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.